2-(2-Propyn-1-YL)-piperidine
Description
2-(2-Propyn-1-yl)-piperidine (CAS: 5799-75-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₃N (average mass: 123.20 g/mol). It features a piperidine ring substituted at the 2-position with a propargyl (2-propyn-1-yl) group, conferring unique reactivity due to the alkyne moiety. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and ligands in catalysis .
Properties
CAS No. |
813460-13-8 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 |
IUPAC Name |
2-prop-2-ynylpiperidine |
InChI |
InChI=1S/C8H13N/c1-2-5-8-6-3-4-7-9-8/h1,8-9H,3-7H2 |
InChI Key |
FTKJGWQYSGSAHA-UHFFFAOYSA-N |
SMILES |
C#CCC1CCCCN1 |
Canonical SMILES |
C#CCC1CCCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Propargyl vs. Aromatic Substituents: The propargyl group in this compound enables alkyne-specific reactions (e.g., cycloadditions), while methoxyphenyl (in ) or benzoxazinone (in Flumioxazin ) groups enhance π-system interactions and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
